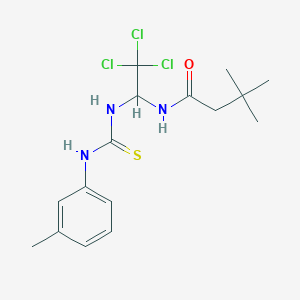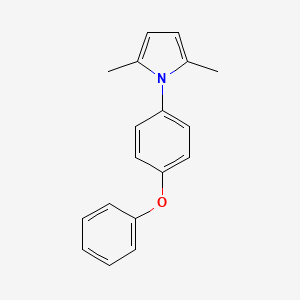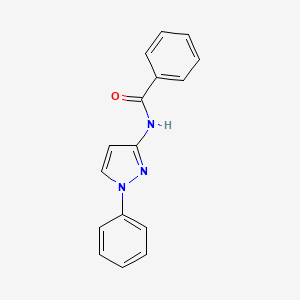
3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide is a complex organic compound with the molecular formula C16H22Cl3N3OS and a molecular weight of 410.796 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide typically involves the amidation of carboxylic acids. A common method includes the use of 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine (PPh3) as catalysts under room temperature solvent-drop grinding conditions . This method is efficient and yields the desired amide in moderate to excellent yields .
Industrial Production Methods
the mechanochemical synthesis approach mentioned above can be scaled up for larger production if needed .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action for 3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ET)butanamide
- 3,3-Dimethyl-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ET)butanamide
Uniqueness
3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide is unique due to its specific molecular structure, which provides distinct chemical and biological properties compared to its similar compounds . This uniqueness makes it valuable for specialized research applications .
Properties
CAS No. |
303105-14-8 |
|---|---|
Molecular Formula |
C16H22Cl3N3OS |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
3,3-dimethyl-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C16H22Cl3N3OS/c1-10-6-5-7-11(8-10)20-14(24)22-13(16(17,18)19)21-12(23)9-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,21,23)(H2,20,22,24) |
InChI Key |
DOANGPUWEMNQED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11977343.png)

![5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11977358.png)

![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977364.png)
![[(5-Methylfuran-2-yl)methylidene]propanedinitrile](/img/structure/B11977368.png)




![Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11977407.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11977408.png)

![{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11977420.png)
